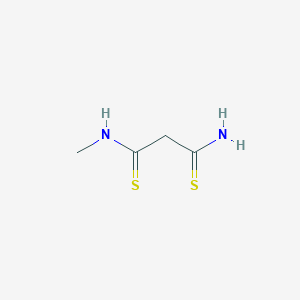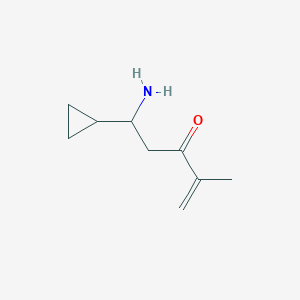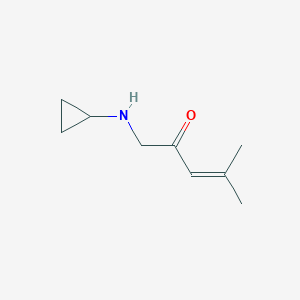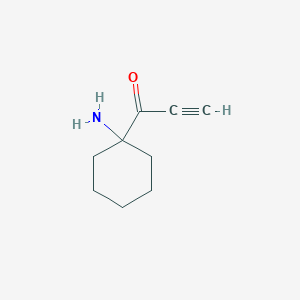![molecular formula C14H24Cl2N2O B13158670 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride](/img/structure/B13158670.png)
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride is an organic compound that features a piperidine ring, a phenylethanol moiety, and an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride typically involves the reaction of 4-(aminomethyl)piperidine with 1-phenylethanol under specific conditions. One common method involves the use of hydrogenation reactions, where the piperidine derivative is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions under controlled conditions. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-[4-(Aminomethyl)piperidin-1-yl]ethanol
- 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
- (1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol
Uniqueness
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a phenylethanol moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C14H24Cl2N2O |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanol;dihydrochloride |
InChI |
InChI=1S/C14H22N2O.2ClH/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13;;/h1-5,12,14,17H,6-11,15H2;2*1H |
Clave InChI |
SDXARLOHULOLQW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)CC(C2=CC=CC=C2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



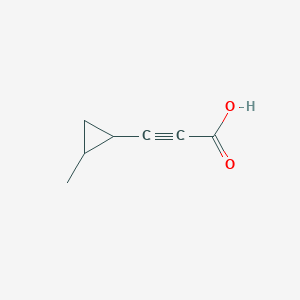
![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)


![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)
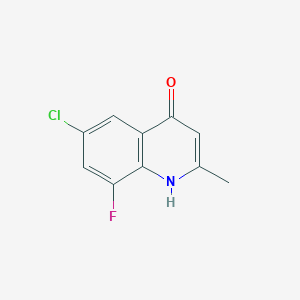
![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)
